2-Chloro-5-phenylthiazole
Overview
Description
2-Chloro-5-phenylthiazole is an organic compound with the chemical formula C9H6ClNS . It belongs to the thiazole family of compounds, which are heterocyclic aromatic molecules containing a sulfur and a nitrogen atom in the five-membered ring.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenylthiazole consists of a five-membered thiazole ring attached to a phenyl group and a chlorine atom . The molecular weight of this compound is 195.67 .Physical And Chemical Properties Analysis
2-Chloro-5-phenylthiazole is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Biological Activity
2-Chloro-5-phenylthiazole and its derivatives exhibit a broad spectrum of biological activities. Derivatives of 2-amino-4-phenylthiazole, a related compound, have been found to possess antipyretic, antioxidative, and analgesic properties. The synthesis of these derivatives has been studied under microwave irradiation to overcome the disadvantage of long reaction times in traditional synthesis methods (Khrustalev, 2009).
Organometallic Chemistry
In organometallic chemistry, 2-phenylthiazole, a compound similar to 2-chloro-5-phenylthiazole, has been used to form cyclopalladated complexes. These complexes, formed by reacting 2-phenylthiazole with palladium(II) acetate, have been characterized for their structure and properties, indicating potential applications in materials science and catalysis (Hiraki, Fuchita, & Takakura, 1981).
Anticancer Agents
Compounds incorporating the thiazole moiety, like 2-chloro-5-phenylthiazole, have been synthesized and evaluated for their potential as anticancer agents. Novel pharmacophores containing the thiazole moiety showed promising results against certain cancer cell lines, indicating their potential use in cancer treatment (Gomha et al., 2017).
Photochromism and Thermochromism
Some derivatives of phenylthiazole exhibit interesting photochromic and thermochromic properties. For instance, specific Schiff base derivatives of 5-phenylthiazole have shown changes in their properties under UV light and temperature changes. These findings suggest potential applications in materials science for sensors and smart materials (Zhu et al., 2016).
Electronic Structure Analysis
The electronic structure and conformation of phenylthiazoles, including derivatives similar to 2-chloro-5-phenylthiazole, have been studied using molecular orbital approaches. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Galasso & Trinajstic, 1972).
Mechanism of Action
Target of Action
2-Chloro-5-phenylthiazole is a derivative of the thiazole group, which has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that lead to their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVPEJONCUTPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618042 | |
Record name | 2-Chloro-5-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylthiazole | |
CAS RN |
329794-40-3 | |
Record name | 2-Chloro-5-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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